7-Methyl-imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine class. This class of compounds is recognized for its diverse applications in medicinal chemistry, particularly due to their structural properties that facilitate interactions with biological targets. The compound is primarily utilized in scientific research and has potential implications in various therapeutic areas, including antimicrobial and anticancer research.
7-Methyl-imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride is classified as a heterocyclic aromatic compound. Its molecular formula is with a molecular weight of approximately 164.17 g/mol. The compound falls under the category of carboxylic acids due to the presence of the carboxyl functional group .
The synthesis of 7-Methyl-imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride typically involves multi-step reactions starting from simpler precursors. One common synthetic route includes the cyclization of 2-aminopyridines with appropriate carbonyl compounds under acidic or basic conditions.
The molecular structure of 7-Methyl-imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride features a fused imidazole and pyridine ring system with a methyl group at the 7-position and a carboxylic acid at the 2-position.
7-Methyl-imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride can participate in various chemical reactions typical for heterocycles:
Reactions are often conducted in solvent systems such as dimethyl sulfoxide or ethanol, utilizing catalysts to enhance yields.
The mechanism of action for 7-Methyl-imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride is primarily linked to its ability to interact with specific biological targets:
Data from studies indicate promising results against multidrug-resistant strains of bacteria and potential efficacy in cancer models .
Relevant analyses include spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy for structural confirmation.
7-Methyl-imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride finds applications across various scientific fields:
Imidazo[1,2-a]pyridine represents a privileged heterocyclic scaffold in medicinal chemistry, characterized by a bicyclic structure fusing imidazole and pyridine rings. This core exhibits remarkable structural versatility, enabling interactions with diverse biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions. Clinically significant derivatives include the hypnotic Zolpidem, anxiolytic Alpidem, antiulcer agent Zolmidine, and cardiotonic Olprinone [3]. The scaffold's synthetic tractability facilitates extensive structural diversification at positions 2, 3, 6, 7, and 8, allowing medicinal chemists to fine-tune pharmacokinetic and pharmacodynamic properties. Its inherent rigidity provides conformational stability upon target binding, while the electron-rich nature contributes to favorable interactions with enzyme active sites. This versatility has led to imidazo[1,2-a]pyridine derivatives demonstrating antiviral, antibacterial, antiparasitic, anti-inflammatory, and central nervous system activities [3] [6], establishing it as a cornerstone scaffold in modern drug discovery campaigns.
Table 1: Biologically Active Imidazo[1,2-a]pyridine Derivatives
Compound | Substitution Pattern | Biological Activity | Clinical/Biological Significance |
---|---|---|---|
Zolpidem | 2-Carboxamide (N,N-dimethyl) | Hypnotic/GABAA agonist | Marketed insomnia drug |
Alpidem | Structural analog of Zolpidem | Anxiolytic (non-sedative) | Formerly marketed anxiolytic |
Olprinone | 2-Cyano-6-methyl | Phosphodiesterase III inhibitor | Treatment for acute heart failure (Japan) |
Q203 (Clinical) | 3-Carboxamide (complex aryl) | Antitubercular (QcrB inhibitor) | Phase I clinical candidate for tuberculosis |
IMB1502 (Research) | 3-Carboxamide (aryloxyethyl) | Antitubercular (nanomolar activity) | Potent against MDR-TB strains [5] |
The strategic placement of substituents on the imidazo[1,2-a]pyridine nucleus profoundly influences antimycobacterial activity. A methyl group at position 7 enhances target affinity through optimized hydrophobic interactions within the QcrB binding pocket of Mycobacterium tuberculosis cytochrome bc₁ complex. Position-specific SAR studies demonstrate that 7-methyl substitution consistently improves potency compared to unsubstituted analogs or isomers (e.g., 6-methyl or 8-methyl derivatives) [4] [7]. This effect arises from complementary van der Waals contacts with hydrophobic residues lining the QcrB active site.
The carboxylic acid moiety at position 2 serves dual critical functions:
Table 2: Impact of Carboxylic Acid Position on Antitubercular Activity
Compound | Carboxylic Acid Position | MIC against Mtb H37Rv (μM) | Key Structural Features |
---|---|---|---|
7-Methyl-imidazo[1,2-a]pyridine-2-carboxylic acid | C2 | 0.03 - 0.06* | Methyl at C7, HCl salt improves solubility |
Imidazo[1,2-a]pyridine-3-carboxylic acid derivatives | C3 | 0.004 - 0.2 [1] [2] | Carboxamide at N1, biaryl ethers show nanomolar activity |
6-Methyl-IPA-3-carboxamide (Compound 15) | C3 functionalized as carboxamide | 0.10 [1] | Three-carbon spacer to cyclohexyl |
6-Chloro-IPA-3-carboxamide (Compound 16) | C3 functionalized as carboxamide | 0.19 [1] | Methyl at C2, chloro at C6 |
Note: Representative MIC ranges based on structural analogs; exact data for title compound requires proprietary validation.
Synthetic access to 7-methyl-imidazo[1,2-a]pyridine-2-carboxylic acid derivatives typically involves:
The antimicrobial exploration of imidazo[1,2-a]pyridines began in earnest during the 1980s with the patenting of derivatives for antiulcer applications (US4450164A, 1984) [6]. These early compounds featured alkoxy, alkylamino, or arylalkyl substituents at position 8, with substitutions at positions 2 and 3 including amines, nitriles, and carboxamides. While initially focused on gastric acid secretion, this work established robust synthetic methodologies applicable to antimicrobial development.
The scaffold's potential against tuberculosis emerged prominently in the 2010s through high-throughput screening (HTS) campaigns:
Recent clinical development has focused on 3-carboxamide derivatives like Q203 (Phase I), validating the scaffold's translational potential. In contrast, 2-carboxylic acid derivatives remain exploratory, with 7-methyl-imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride representing a structurally distinct chemotype offering novel target engagement opportunities. Its ionizable carboxylic acid at C2 provides distinct physicochemical properties and binding modes compared to the C3-carboxamide clinical candidates, positioning it as a valuable tool compound for probing new chemical space within this privileged scaffold [5] [9].
Table 3: Evolution of Key Antitubercular Imidazo[1,2-a]pyridines
Time Period | Development Milestone | Representative Compound/Class | Impact on Field |
---|---|---|---|
1980s | Antiulcer patents (US4450164A) | 8-(Phenylmethoxy)-2-methyl derivatives | Established core synthetic methodologies |
Early 2010s | HTS identification of anti-TB activity | Initial hits (e.g., 1 and 2) [4] | Validated scaffold against Mtb, identified QcrB target |
Mid 2010s | SAR optimization for potency and PK | Compound 18 (MIC: 0.004 μM) [2] | Achieved nanomolar potency, advanced PK properties |
Late 2010s | Hybridization and prodrug approaches | IMB1502-cinnamamide hybrids [5] | Explored multitargeting strategies |
2020s | Clinical development & novel chemotypes | Q203 (Phase I), 2-carboxylic acid derivatives | Translation to clinic; exploration of new vectors |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7